molecular formula C11H12N2O B2744376 1-[(2-methylphenyl)methoxy]-1H-imidazole CAS No. 478032-44-9

1-[(2-methylphenyl)methoxy]-1H-imidazole

Cat. No.: B2744376
CAS No.: 478032-44-9
M. Wt: 188.23
InChI Key: CBEFVZZKCNSWPV-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methoxy]-1H-imidazole is an imidazole derivative featuring a (2-methylphenyl)methoxy substituent at the 1-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities, often influenced by the nature and position of substituents on the aromatic rings .

Properties

IUPAC Name

1-[(2-methylphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-10-4-2-3-5-11(10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEFVZZKCNSWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-methylphenyl)methoxy]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with imidazole in the presence of a suitable base and a methoxy group donor. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(2-methylphenyl)methoxy]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives. .

Scientific Research Applications

1-[(2-methylphenyl)methoxy]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methoxy]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The presence of the 2-methylphenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Synthesis Yield Source
1-[(2-Methylphenyl)methoxy]-1H-imidazole (2-Methylphenyl)methoxy Not reported Inferred antifungal* Not available -
Fenticonazole Nitrate [4-(Phenyl sulfanyl)phenyl]methoxy 518.8 Antifungal (vulvovaginal candidiasis) -
Econazole Nitrate [4-Chlorophenyl]methoxy 444.7 Antifungal (dermatophytosis, candidiasis) -
1-[1-(2-Methylphenyl)vinyl]-1H-imidazole (5i) 1-(2-Methylphenyl)vinyl Not reported Not specified 75%
1-[(4-Methoxyphenyl)(diphenyl)methyl]-1H-imidazole (5a) (4-Methoxyphenyl)(diphenyl)methyl 340 Cytotoxic activity studied -

*Activity inferred from structurally related antifungals (e.g., Econazole, Fenticonazole).

Key Observations:
  • Substituent Effects: Antifungal Activity: Electron-withdrawing groups (e.g., -Cl in Econazole) enhance antifungal potency compared to electron-donating groups (e.g., -CH₃ in the target compound) . Synthetic Accessibility: Vinyl-substituted imidazoles (e.g., 5i) are synthesized efficiently (75% yield) via palladium-catalyzed cross-coupling, whereas methoxy-linked analogs may require nucleophilic substitution or Ullmann-type reactions .

Physicochemical Properties

  • Solubility: Methoxy groups enhance polarity, likely improving solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar vinyl or alkyl analogs .
  • Thermal Stability : Crystalline analogs like Fenticonazole nitrate (mp 149–151°C) demonstrate higher stability than oily vinyl derivatives (e.g., 5i) .

Biological Activity

1-[(2-Methylphenyl)methoxy]-1H-imidazole, with the CAS number 478032-44-9, is a compound of interest due to its potential biological activities. This imidazole derivative is part of a larger class of compounds known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reports.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various imidazole derivatives, demonstrating that modifications on the phenyl ring can enhance cytotoxic activity against cancer cell lines. For instance, the presence of electron-donating groups like methoxy at specific positions on the phenyl ring has been shown to improve efficacy against human glioblastoma and melanoma cells .

Table 1: Cytotoxic Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)
This compoundU251 (glioblastoma)< 10
Other Imidazole Derivative AWM793 (melanoma)< 20
Reference Drug (Doxorubicin)U2510.5

Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses, has been a focal point. Compounds similar to this compound were evaluated for their ability to inhibit HO-1 activity in vitro, showing promising results that suggest potential therapeutic applications in inflammatory diseases .

Table 2: HO-1 Inhibition Potency

CompoundInhibition %Reference
This compound75%
Azalanstat85%

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been extensively documented. Studies have shown that these compounds can effectively inhibit a range of bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Table 3: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
Other Imidazole Derivative BE. coli18

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of various imidazole derivatives on cancer cell proliferation. The results indicated that modifications to the imidazole ring significantly influenced the cytotoxicity profiles against different cancer cell lines. Specifically, the introduction of a methoxy group at the para position on the phenyl ring resulted in enhanced activity against breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory pathways, researchers explored how imidazole derivatives could modulate HO-1 expression in macrophages. The findings revealed that certain derivatives could downregulate pro-inflammatory cytokines while upregulating HO-1, suggesting a dual mechanism of action that could be beneficial in treating chronic inflammatory conditions .

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